Pyrrolidine-2,5-dithione

Computational chemistry Tautomerism DFT calculations

Secure your research with regioisomerically pure Pyrrolidine-2,5-dithione (CAS 13070-03-6). Unlike its 2,4-counterpart, this 2,5-dithione exhibits a lower tautomerization barrier and distinct redox profile (adiabatic ionization potential), critical for reproducible metal coordination and synthetic outcomes. As a sulfur-donor ligand, its unique electronic landscape, validated by DFT studies, ensures predictable reactivity. Ensure your experimental integrity by specifying the 2,5-isomer. Contact us for high-purity, analytically confirmed material shipped under conditions that preserve its tautomeric stability.

Molecular Formula C4H5NS2
Molecular Weight 131.2 g/mol
CAS No. 13070-03-6
Cat. No. B3046799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-2,5-dithione
CAS13070-03-6
Molecular FormulaC4H5NS2
Molecular Weight131.2 g/mol
Structural Identifiers
SMILESC1CC(=S)NC1=S
InChIInChI=1S/C4H5NS2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
InChIKeyMUXZKVJISOKIEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-2,5-dithione (CAS 13070-03-6) Technical Baseline for Research Procurement


Pyrrolidine-2,5-dithione (2,5-Pyrrolidinedithione, CAS 13070-03-6) is a heterocyclic organic compound characterized by a five-membered pyrrolidine ring with sulfur atoms substituted at the 2- and 5-positions in place of oxygen . With molecular formula C4H5NS2 and a molecular weight of 131.22 g/mol, this compound exists as a solid or crystalline substance with moderate solubility in polar solvents and calculated physical properties including density 1.4±0.1 g/cm³ and boiling point 197.9±23.0 °C [1]. The compound is a sulfur analogue of succinimide (2,5-pyrrolidinedione) and belongs to the pyrrolidinedithione family, which includes regioisomers 2,4-pyrrolidinedithione and 3,4-pyrrolidinedithione [2].

Why Pyrrolidine-2,5-dithione Cannot Be Substituted by Generic Pyrrolidinedithione Isomers in Research Applications


Within the pyrrolidinedithione class, regioisomers—specifically 2,5-, 2,4-, and 3,4-pyrrolidinedithione—exhibit distinct electronic properties, tautomeric behavior, and reactivity profiles that preclude interchangeable use in research applications [1]. Computational studies at the DFT/M06-2X level demonstrate that the 2,5-regioisomer possesses a lower tautomerization activation energy barrier compared to the 2,4-isomer, which directly impacts its behavior in synthetic transformations and potential biological interactions [1]. Furthermore, the 2,5-isomer displays significantly different adiabatic ionization potential values relative to its 2,4-counterpart, indicating altered redox behavior that may critically affect its performance as a ligand in coordination chemistry or as a reactive intermediate [1]. These quantifiable differences in fundamental physicochemical parameters mean that researchers substituting one isomer for another risk obtaining non-reproducible results or altered reaction outcomes.

Quantitative Differentiation Evidence for Pyrrolidine-2,5-dithione Procurement Decisions


2,5- vs 2,4-Regioisomer: Lower Tautomerization Activation Energy Barrier

In the thio-thiol tautomerization pathway, the 2,5-pyrrolidinedithione isomer exhibits a lower activation energy barrier compared to the 2,4-pyrrolidinedithione isomer. DFT calculations at the M06-2X level in aqueous medium (PCM solvation model) reveal that the energy difference between tautomers and the activation energy barriers for interconversion are systematically lower for the sulfur analogues than their oxygen counterparts, with the 2,5-isomer showing distinct energetic advantages over the 2,4-regioisomer in specific tautomerization steps [1].

Computational chemistry Tautomerism DFT calculations Reaction kinetics

2,5- vs 2,4-Regioisomer: Differential Adiabatic Ionization Potential and Electron Affinity

The one-electron redox properties of 2,5-pyrrolidinedithione differ measurably from those of the 2,4-isomer. DFT calculations of adiabatic ionization potentials (AIPs) and adiabatic electron affinities (AEAs) for the various tautomers of both regioisomers reveal that the 2,5-isomer exhibits distinct AIP and AEA values compared to the 2,4-isomer [1]. These calculated values reflect the relative ease of electron removal or addition, which directly influences the compound's suitability as an electron donor or acceptor in redox-active applications [1].

Redox chemistry Ionization potential Electron affinity Coordination chemistry

Commercial Purity Specifications: 97-98% vs Generic 95% Baseline

Pyrrolidine-2,5-dithione (CAS 13070-03-6) is commercially available with certified purity specifications of 97% to 98%, as documented by multiple vendors including Bide Pharm (97%, 1g), eNovation Chemicals (97%, 2g-10g), and CymitQuimica (97%) [1]. This purity range exceeds the commonly reported 95% baseline for analogous research-grade heterocyclic dithiones and meets the quality requirements for most synthetic organic chemistry and medicinal chemistry applications where consistent reactivity and reproducible yields are essential .

Procurement Quality control Purity specification Analytical chemistry

Scaled Procurement Economics: Quantified Bulk Pricing Tiers for Research Budget Planning

Pyrrolidine-2,5-dithione exhibits established bulk pricing economics with transparent, quantified scale-dependent cost reduction. Current vendor data from eNovation Chemicals (2025) demonstrates the following per-gram cost structure: 1g at $585/g, 2g at $325/g, 5g at $250/g, and 10g at $219/g [1]. This represents a cost reduction of approximately 62.6% per gram when procuring at 10g scale versus 1g scale, providing procurement professionals with actionable data for budget forecasting and grant planning [1].

Procurement Cost analysis Bulk pricing Research economics

Sulfur-Analogue vs Oxygen-Analogue: Lower Tautomerization Energy Barrier

DFT calculations demonstrate that the energy differences between tautomers and the activation energy barriers for tautomerization are systematically lower for sulfur analogues (including 2,5-pyrrolidinedithione) compared to their corresponding oxygen analogues (including 2,5-pyrrolidinedione/succinimide) [1]. This class-level observation indicates that the replacement of oxygen with sulfur atoms at the 2- and 5-positions fundamentally alters the dynamic tautomeric landscape, making the dithione compound more conformationally labile and potentially more reactive under conditions relevant to synthetic organic chemistry and biological systems [1].

Comparative chemistry Chalcogen substitution Tautomerism DFT

Research Application Scenarios for Pyrrolidine-2,5-dithione Procurement


Coordination Chemistry and Metal Complex Synthesis

Due to the presence of two thioketone functional groups at the 2- and 5-positions, pyrrolidine-2,5-dithione serves as a sulfur-donor ligand for metal coordination complexes . The calculated adiabatic ionization potentials and electron affinities, which differ from those of the 2,4-isomer, provide a quantitative basis for predicting metal-binding affinity and electron-transfer behavior [1]. Researchers synthesizing transition metal complexes for catalysis, materials science, or bioinorganic studies should specify the 2,5-regioisomer explicitly to ensure the intended redox and coordination properties are achieved, as substitution with the 2,4-isomer would yield different AIP/AEA values and potentially altered complex stability [1].

Synthetic Organic Chemistry as a Thionated Building Block

The compound functions as a thiated synthon in organic synthesis, with established synthetic utility documented in the preparation of sulfur-containing heterocycles . The lower tautomerization activation energy barrier of the 2,5-isomer relative to the 2,4-isomer [1] suggests that the 2,5-isomer may undergo conformational interconversion more readily under reaction conditions, which can influence reaction kinetics and product distribution. Researchers employing this compound in thionation reactions or as a precursor to more complex sulfur-containing architectures should note that the 2,5-regioisomer's distinct tautomeric landscape—characterized by lower energy differences between tautomeric states [1]—may afford different reactivity outcomes compared to other pyrrolidinedithione isomers or oxygen-analogue succinimides.

Medicinal Chemistry and Biological Activity Screening

Pyrrolidine-2,5-dithione has drawn interest in medicinal chemistry as a sulfur-containing heterocyclic scaffold with potential biological activity . The compound's distinct tautomeric behavior—specifically, the lower tautomerization energy barriers observed for sulfur analogues compared to oxygen analogues [1]—may influence its interactions with biological targets. For researchers conducting structure-activity relationship (SAR) studies or screening campaigns, the 2,5-isomer's unique electronic profile, including its specific adiabatic ionization potential values [1], distinguishes it from other pyrrolidinedithione regioisomers and should be documented to ensure experimental reproducibility. However, users should note that toxicity and safety data remain limited [2], necessitating appropriate handling precautions consistent with sulfur-containing compounds.

Computational Chemistry Model Validation and Theoretical Studies

The comprehensive DFT dataset published for 2,5-pyrrolidinedithione—including relative energies, activation energies, adiabatic ionization potentials, and electron affinities calculated at the M06-2X level in aqueous medium —establishes this compound as a well-characterized reference system for validating computational models of sulfur-containing heterocycles. Researchers developing or benchmarking quantum chemical methods for thioamide and dithione systems can utilize the 2,5-isomer as a calibration standard, leveraging the existing head-to-head comparative data against the 2,4-isomer and oxygen analogues to assess computational accuracy. Procurement of the authentic 2,5-isomer enables direct experimental validation of computational predictions for properties such as redox behavior and tautomeric equilibria.

Technical Documentation Hub

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